APDye 430 DBCO
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Overview
Description
APDye 430 DBCO is a fluorescent dye used in various scientific research applications. It is known for its bright, photostable green fluorescence and is often used in copper-free click chemistry reactions. This compound is structurally similar to Alexa Fluor 430 and is used in applications where the presence of copper is a concern.
Preparation Methods
Synthetic Routes and Reaction Conditions: APDye 430 DBCO is synthesized through a series of organic reactions involving the formation of a sulfonic acid derivative and subsequent modifications to introduce the DBCO (dibenzocyclooctyne) group. The synthesis typically involves the use of reagents such as trifluoromethanesulfonic acid and various coupling agents to achieve the desired molecular structure.
Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques, including purification steps to ensure high purity and consistency of the final product. The production process is optimized to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: APDye 430 DBCO primarily undergoes copper-free click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction forms a stable triazole ring without the need for a copper catalyst.
Common Reagents and Conditions: The SPAAC reaction typically uses azides as the reaction partner, and the reaction proceeds under mild conditions without the need for elevated temperatures or copper catalysts.
Major Products Formed: The major product of the SPAAC reaction involving this compound is a triazole-linked fluorescent probe, which is used in various imaging and labeling applications.
Scientific Research Applications
APDye 430 DBCO is widely used in scientific research due to its bright and photostable fluorescence. It is commonly employed in:
Chemistry: Used as a fluorescent probe in chemical reactions and studies.
Biology: Utilized for labeling and imaging biological molecules and cells.
Medicine: Applied in diagnostic imaging and drug delivery studies.
Industry: Employed in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of APDye 430 DBCO involves its reaction with azides to form a stable triazole ring through the SPAAC reaction. The molecular targets and pathways involved include the specific binding of the dye to azide-functionalized molecules, leading to the formation of a fluorescently labeled product.
Comparison with Similar Compounds
APDye 430 DBCO is structurally similar to Alexa Fluor 430 and CF 430 Dye. its unique feature is the copper-free click chemistry reaction, making it an ideal alternative in applications where copper is a concern. Other similar compounds include:
Alexa Fluor 430
CF 430 Dye
This compound stands out due to its high photostability, brightness, and suitability for copper-free reactions.
Properties
Molecular Formula |
C40H38F3N3O7S |
---|---|
Molecular Weight |
761.8 g/mol |
IUPAC Name |
[9-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C40H38F3N3O7S/c1-39(2)23-29(25-54(50,51)52)30-20-31-32(40(41,42)43)21-38(49)53-35(31)22-34(30)46(39)19-9-3-4-14-36(47)44-18-17-37(48)45-24-28-12-6-5-10-26(28)15-16-27-11-7-8-13-33(27)45/h5-8,10-13,20-23H,3-4,9,14,17-19,24-25H2,1-2H3,(H,44,47)(H,50,51,52) |
InChI Key |
WFJQIGGQRWNADL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6C(=C2)C(=CC(=O)O6)C(F)(F)F)CS(=O)(=O)O)C |
Origin of Product |
United States |
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